![molecular formula C32H33N3 B12526763 4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline CAS No. 726180-87-6](/img/structure/B12526763.png)
4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline is a complex organic compound with the molecular formula C32H33N3. This compound is known for its unique structural properties, which include a diazenyl group and a diphenylethenyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline typically involves multiple steps. One common method includes the diazotization of aniline derivatives followed by coupling with diphenylethenyl compounds. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Análisis De Reacciones Químicas
4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the diazenyl group to amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and catalysts. The major products formed from these reactions vary based on the type of reaction and the reagents used .
Aplicaciones Científicas De Investigación
4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The diphenylethenyl moiety may interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparación Con Compuestos Similares
4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline can be compared with other similar compounds, such as:
4-{(E)-[4-(Octyloxy)phenyl]diazenyl}aniline: This compound has an octyloxy group instead of a diphenylethenyl moiety, leading to different chemical properties and applications.
4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}aniline:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
726180-87-6 |
|---|---|
Fórmula molecular |
C32H33N3 |
Peso molecular |
459.6 g/mol |
Nombre IUPAC |
4-[[4-(2,2-diphenylethenyl)phenyl]diazenyl]-N,N-dipropylaniline |
InChI |
InChI=1S/C32H33N3/c1-3-23-35(24-4-2)31-21-19-30(20-22-31)34-33-29-17-15-26(16-18-29)25-32(27-11-7-5-8-12-27)28-13-9-6-10-14-28/h5-22,25H,3-4,23-24H2,1-2H3 |
Clave InChI |
ZQMHAZGBAJJOMB-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Methylsulfanyl)-2-[(propan-2-yl)oxy]butanoic acid](/img/structure/B12526683.png)


![Ethyl 3-[4-(2H-1,2,3-triazol-2-yl)anilino]but-2-enoate](/img/structure/B12526699.png)
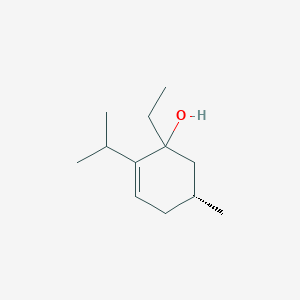
![(1,3-Phenylene)bis[(2-phenoxyphenyl)methanone]](/img/structure/B12526706.png)
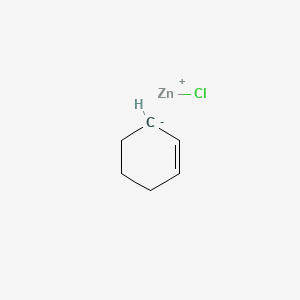
![4-Chloro-N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}benzamide](/img/structure/B12526719.png)
boranyl](/img/structure/B12526724.png)
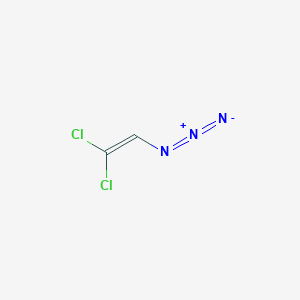
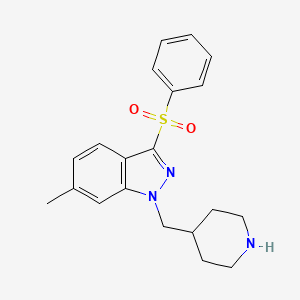
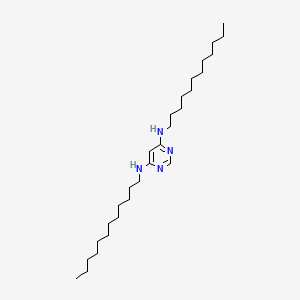
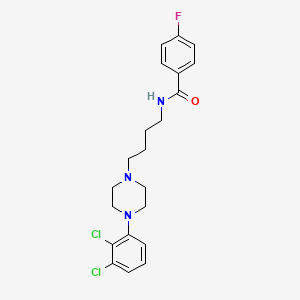
![(1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12526750.png)
